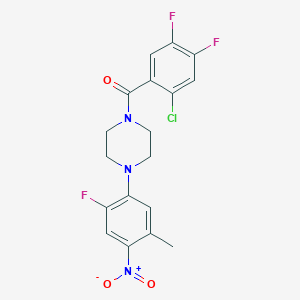
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized for its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. It may also interact with cellular membranes and disrupt their function.
Biochemical and physiological effects:
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have antiviral activity. However, the compound may also have toxic effects on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in lab experiments include its high potency and selectivity, as well as its ability to inhibit the growth of various pathogens. However, the compound may also have limitations such as its potential toxicity and lack of specificity towards certain targets.
Direcciones Futuras
For the use of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine include further studies to elucidate its mechanism of action and to identify its specific targets. It may also be evaluated for its potential use in combination therapy with other drugs. Additionally, the compound may be modified to improve its potency, selectivity, and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves a multi-step process that includes the reaction of 2-chloro-4,5-difluorobenzoic acid with 2-fluoro-5-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then treated with piperazine in the presence of a base such as triethylamine (TEA) to yield the final product.
Aplicaciones Científicas De Investigación
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been used in various scientific research applications such as drug discovery, pharmacology, and medicinal chemistry. It has been evaluated for its potential use as an anticancer agent, antifungal agent, and antitubercular agent. It has also been studied for its activity against various bacterial strains and viruses.
Propiedades
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c1-10-6-17(15(22)9-16(10)25(27)28)23-2-4-24(5-3-23)18(26)11-7-13(20)14(21)8-12(11)19/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUIAPAEMIKZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5182911.png)
![N-benzyl-N-(cyclopropylmethyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5182916.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5182920.png)
![1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine](/img/structure/B5182930.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182946.png)
![{2,6-dichloro-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5182949.png)
![4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5182952.png)

![dimethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5182975.png)
![5-acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5182981.png)
![3-benzyl-1-(2-phenylethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182986.png)
![4-fluoro-N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5182990.png)
![4-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5182992.png)